molecular formula C10H22O4 B13490479 5-[2-(2-Methoxyethoxy)ethoxy]pentan-2-ol

5-[2-(2-Methoxyethoxy)ethoxy]pentan-2-ol

Cat. No.: B13490479
M. Wt: 206.28 g/mol
InChI Key: OJOJVDVGKCYVCR-UHFFFAOYSA-N
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Description

It is characterized by its molecular formula C10H22O4 and a molecular weight of 206.3 g/mol. This compound is known for its unique structure, which includes multiple ether linkages and a hydroxyl group, making it a versatile molecule in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(2-Methoxyethoxy)ethoxy]pentan-2-ol typically involves the functionalization of 2-(2-(2-methoxyethoxy)ethoxy)ethan-1-ol. One common method includes the reaction of this precursor with 4-methylbenzenesulfonyl chloride in basic conditions using tetrahydrofuran/water at room temperature . This reaction yields 2-(2-(2-methoxyethoxy)ethoxy)ethyl 4-methylbenzene-sulfonate, which can then be further processed to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-[2-(2-Methoxyethoxy)ethoxy]pentan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form simpler alcohols.

    Substitution: The ether linkages can participate in substitution reactions, where the methoxy groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Conditions for substitution reactions often involve strong acids or bases, depending on the desired product.

Major Products

    Oxidation: Aldehydes or ketones.

    Reduction: Simpler alcohols.

    Substitution: Various substituted ethers.

Scientific Research Applications

5-[2-(2-Methoxyethoxy)ethoxy]pentan-2-ol has several applications in scientific research:

    Chemistry: Used as a solvent and reagent in organic synthesis.

    Biology: Employed in the study of biological membranes and as a component in buffer solutions.

    Medicine: Investigated for its potential use in drug delivery systems due to its solubility properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[2-(2-Methoxyethoxy)ethoxy]pentan-2-ol is primarily related to its ability to interact with various molecular targets through its hydroxyl and ether groups. These interactions can influence the solubility and stability of other compounds, making it useful in formulations and reactions. The exact molecular pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(2-(2-Methoxyethoxy)ethoxy)ethanol: Similar structure but with a shorter carbon chain.

    Triethylene glycol monomethyl ether: Lacks the pentanol backbone but has similar ether linkages.

Uniqueness

5-[2-(2-Methoxyethoxy)ethoxy]pentan-2-ol is unique due to its combination of a pentanol backbone with multiple ether linkages, providing a balance of hydrophilic and hydrophobic properties. This makes it particularly useful in applications requiring specific solubility characteristics and chemical stability.

Properties

Molecular Formula

C10H22O4

Molecular Weight

206.28 g/mol

IUPAC Name

5-[2-(2-methoxyethoxy)ethoxy]pentan-2-ol

InChI

InChI=1S/C10H22O4/c1-10(11)4-3-5-13-8-9-14-7-6-12-2/h10-11H,3-9H2,1-2H3

InChI Key

OJOJVDVGKCYVCR-UHFFFAOYSA-N

Canonical SMILES

CC(CCCOCCOCCOC)O

Origin of Product

United States

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